molecular formula C18H17NOS B2355408 N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide CAS No. 2094190-51-7

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide

Cat. No. B2355408
M. Wt: 295.4
InChI Key: GLBFAHDRHJJARQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIBO is a small molecule that can selectively bind to cysteine residues in proteins, making it a valuable tool for studying protein function and modification.

Mechanism Of Action

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide binds to cysteine residues in proteins through a thiol-alkyne click reaction, forming a stable covalent bond. This mechanism of action allows for the selective labeling of proteins containing cysteine residues, without affecting other amino acids in the protein.

Biochemical And Physiological Effects

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide has been shown to have minimal effects on cellular function and viability, making it a valuable tool for studying protein function in living cells. However, it is important to note that N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide can potentially affect the activity of proteins containing cysteine residues, which may have downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide in lab experiments include its selectivity for cysteine residues, its ease of use, and its compatibility with a wide range of labeling and imaging techniques. However, the limitations of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide include its potential to affect protein function and the need for careful optimization of labeling conditions to ensure specificity and minimal off-target effects.

Future Directions

There are several future directions for research involving N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide, including the development of new labeling and imaging techniques, the identification of new drug targets, and the optimization of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide for specific applications. Additionally, the use of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide in combination with other labeling and imaging techniques may provide new insights into protein function and modification in living cells.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide involves several steps, including the reaction of indene with propargyl bromide to form 1-(2-bromoprop-2-yn-1-yl)indene. This intermediate is then reacted with thiophene-2-carbaldehyde to form the final product, N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide. The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide has been optimized to produce high yields and purity, making it a readily available compound for research purposes.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide has been used in a wide range of scientific research applications, including protein labeling, imaging, and drug discovery. N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide can selectively bind to cysteine residues in proteins, allowing for the labeling and visualization of specific proteins in cells and tissues. This has led to the development of new imaging techniques and the identification of potential drug targets.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c1-2-6-18(20)19(13-17-9-5-10-21-17)16-11-14-7-3-4-8-15(14)12-16/h3-5,7-10,16H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBFAHDRHJJARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC=CS1)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide

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